molecular formula C15H16 B1604819 1,1'-Biphenyl, 3-(1-methylethyl)- CAS No. 20282-30-8

1,1'-Biphenyl, 3-(1-methylethyl)-

Cat. No. B1604819
CAS RN: 20282-30-8
M. Wt: 196.29 g/mol
InChI Key: LIWRTHVZRZXVFX-UHFFFAOYSA-N
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Description

“1,1’-Biphenyl, 3-(1-methylethyl)-” is a chemical compound with the formula C15H16. It has a molecular weight of 196.2875 . The IUPAC Standard InChI is InChI=1S/C15H16/c1-12(2)14-9-6-10-15(11-14)13-7-4-3-5-8-13/h3-12H,1-2H3 .


Molecular Structure Analysis

The molecular structure of “1,1’-Biphenyl, 3-(1-methylethyl)-” can be viewed using Java or Javascript . It consists of two phenyl rings connected by a carbon-carbon single bond, with a 1-methylethyl (or isopropyl) group attached to the 3-position of one of the phenyl rings .


Physical And Chemical Properties Analysis

“1,1’-Biphenyl, 3-(1-methylethyl)-” has a molecular weight of 196.2875 . Other physical and chemical properties such as boiling point, melting point, solubility, and others were not found in the sources I accessed .

Scientific Research Applications

Metal-Organic Frameworks

1,1'-Biphenyl, 3-(1-methylethyl)-, as a polycarboxylate ligand, plays a critical role in the formation of metal–organic frameworks (MOFs). These MOFs exhibit fascinating structures, including self-penetrating networks, binodal connected nets, and 3D supramolecular frameworks. These structural characteristics result from the interplay between the coordination modes of anions and the structural features of flexible N-donor ligands (Sun et al., 2010).

Vibrational Circular Dichroism Studies

The compound has been studied for its atropisomeric stability and solution conformation using vibrational circular dichroism (VCD). Research shows that it exhibits unique rotational behaviors around its central axis in different environments, influenced by intramolecular hydrogen bonding and the presence of substituents (Freedman et al., 2005).

Organic Light-Emitting Diodes (OLEDs)

Substituted biphenyls are explored as emitting materials in OLEDs. Their application demonstrates significant variations in electroluminescence, turn-on voltage, and quantum efficiency depending on their structural substitutions (T. et al., 2001).

Synthesis of Chemical Intermediates

Biphenyl derivatives are key intermediates in various synthetic processes. For instance, a facile and efficient synthesis process has been developed for 3-(chloromethyl)-2-methyl-1,1′-biphenyl, an important intermediate in the production of certain insecticides (Zhang et al., 2019).

Photoluminescent Properties

Some studies focus on the photoluminescent properties of metal-organic networks incorporating biphenyl derivatives. These networks are potential candidates for optical materials due to their strong luminescent emission (Zang et al., 2009).

Electrochromic Systems

Biphenyl derivatives have been explored in tricolor electrochromic systems. These systems exhibit unique color changes and hysteretic patterns due to their dynamic redox properties (Ishigaki et al., 2011).

Self-Assembly in Liquid Crystals

Studies have shown that molecules consisting of biphenyls can self-assemble into various structures like bicontinuous cubic and oblique columnar assemblies. The self-organizing behavior is significantly influenced by the length of the coil chains connected to the rod building block (Zhong et al., 2013).

properties

IUPAC Name

1-phenyl-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12(2)14-9-6-10-15(11-14)13-7-4-3-5-8-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWRTHVZRZXVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074019
Record name 1,1'-Biphenyl, 3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Biphenyl, 3-(1-methylethyl)-

CAS RN

20282-30-8
Record name 3-(1-Methylethyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20282-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020282308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-methylethyl)-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ISOPROPYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190322G9QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AV Cong, H Enomoto, RF Naryyanto, K Fukadu… - …, 2020 - jtatm.textiles.ncsu.edu
Tar is an undesirable product of biomass gasification. Tar analysis is a challenging task because it is a complex mixture. The objectives of this study are to identify and quantify the major …
Number of citations: 5 jtatm.textiles.ncsu.edu
KP Shadangi, K Mohanty - Fuel, 2015 - Elsevier
In this work, pyrolysis technology was used to convert biomass and waste to energy. Polystyrene wastes (Thermocol) were co-pyrolyzed with non-edible seed (such as Karanja and …
Number of citations: 85 www.sciencedirect.com
D Wang, W Ru, Y Xu, J Zhang, X He, G Fan… - Drug discoveries & …, 2014 - jstage.jst.go.jp
In China, Colla corii asini is a health-care food and traditional Chinese medicine widely used in life-nourishing and clinical hematic antanemic therapy for more than 2,000 years. In this …
Number of citations: 61 www.jstage.jst.go.jp

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